molecular formula C9H10N4O3 B2535463 5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one CAS No. 24786-50-3

5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B2535463
CAS No.: 24786-50-3
M. Wt: 222.204
InChI Key: XLOCKKZGCLQUGP-UHFFFAOYSA-N
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Description

5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group, two methyl groups, and a nitro group attached to a benzimidazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. One common method includes the nitration of 1,3-dimethylbenzimidazole followed by the introduction of an amino group through reductive amination. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration and reducing agents like sodium borohydride for the amination step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Conversion to diamino derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3-dimethylbenzimidazole: Lacks the nitro group, resulting in different chemical properties.

    6-nitro-1,3-dimethylbenzimidazole: Lacks the amino group, affecting its reactivity and applications.

    5-nitro-1,3-dimethylbenzimidazole: Similar structure but different functional groups, leading to varied biological activities.

Uniqueness

The presence of both amino and nitro groups in 5-amino-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one imparts unique chemical reactivity and biological activity, making it distinct from other similar compounds. This dual functionality allows for a broader range of applications and interactions with biological systems.

Properties

IUPAC Name

5-amino-1,3-dimethyl-6-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOCKKZGCLQUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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